[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13531200
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 2-[methyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C9H18N2O2/c1-10(7-9(12)13)6-8-4-3-5-11(8)2/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1 |
| Standard InChI Key | CQVQVVGFUXXQDT-QMMMGPOBSA-N |
| Isomeric SMILES | CN1CCC[C@H]1CN(C)CC(=O)O |
| SMILES | CN1CCCC1CN(C)CC(=O)O |
| Canonical SMILES | CN1CCCC1CN(C)CC(=O)O |
Introduction
Structural Identification and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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A (S)-1-methyl-pyrrolidin-2-ylmethyl group, where the pyrrolidine ring adopts an S-configuration at the 2-position.
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A methylamino group attached to the pyrrolidine’s methylene bridge.
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An acetic acid moiety linked via the amino group.
The molecular formula is C₈H₁₆N₂O₂ (molar mass: 172.22 g/mol) . Its zwitterionic nature arises from the carboxylic acid (pKa ~2.5) and secondary amine (pKa ~9.5), enabling solubility in polar solvents like water and ethanol .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molar Mass | 172.22 g/mol | |
| Stereochemistry | S-configuration at C2 | |
| Solubility | Polar solvents (H₂O, EtOH) |
Synthesis and Manufacturing
Key Synthetic Routes
The pyrrolidine core is synthesized via asymmetric hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in alcohol solvents (ethanol:methanol, 2:1–3:1 v/v) . This method achieves enantiomeric excess >99% for the S-isomer . Subsequent steps involve:
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Alkylation: Reacting (S)-2-methylpyrrolidine with methyl bromoacetate to form the methylamino-acetic acid ester.
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Hydrolysis: Saponification of the ester to yield the free carboxylic acid .
Critical Reaction Parameters
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Resolution: Tartrate salt formation (L-tartrate for R-isomer, D-tartrate for S-isomer) enhances chiral purity .
Biological Activity and Applications
Neurological Applications
Pyrrolidine derivatives are prevalent in neuroactive compounds. For instance, (R)-2-methylpyrrolidine is a precursor to H₃ receptor ligands (e.g., 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthyl)-2H-pyridazin-3-one), which modulate histaminergic pathways . The acetic acid group may enhance blood-brain barrier permeability, suggesting potential CNS applications .
Table 2: Bioactivity of Structural Analogs
| Compound Class | Activity (MIC/MBC) | Target Organism | Source |
|---|---|---|---|
| Benzimidazole-pyrrolidine | 2–8 μg/mL | S. aureus, E. coli | |
| H₃ receptor ligands | IC₅₀: 10–50 nM | Histamine H₃ receptor |
Industrial and Pharmaceutical Relevance
Drug Intermediate
This compound serves as a chiral building block for peptidomimetics and small-molecule therapeutics. Its rigid pyrrolidine scaffold mimics proline’s conformational restrictions, enhancing target binding in protease inhibitors .
Process Optimization
The patent literature emphasizes cost-effective scaling via:
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